2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Overview
Description
Synthesis Analysis
The synthesis of this compound, also referred to as Hoe 498, involves a convergent, diastereoselective process that yields a new ACE inhibitor with improved bioavailability and pharmacokinetics (Teetz, Geiger, Henning, & Urbach, 1985). This process highlights the compound's significance in enhancing the efficacy of ACE inhibitors through structural optimization.
Molecular Structure Analysis
The compound's molecular structure, characterized by its unique azabicyclo[3.3.0]octane core, is critical for its activity as an ACE inhibitor. Studies on similar structures have provided insights into the conformational preferences and stability of such compounds, aiding in the understanding of Hoe 498's effective interaction with ACE (Arias-Pérez et al., 2001).
Chemical Reactions and Properties
Hoe 498 acts as a prodrug, undergoing hydrolysis by esterase into its active diacid derivative. This transformation is essential for its activity as an ACE inhibitor, demonstrating the compound's dynamic chemical properties and its interaction with biological systems (Metzger, Maier, Sitter, & Stern, 1984).
Physical Properties Analysis
The analysis of the physical properties of Hoe 498, including its solubility, melting point, and stability, is crucial for its formulation and delivery as a therapeutic agent. Although specific studies on these properties were not identified in the initial search, such analyses are typically conducted to ensure the compound's efficacy and safety in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of Hoe 498, including its reactivity, enzymatic inhibition specificity, and binding affinity to ACE, have been extensively studied. Its inhibitory potency, assessed by comparing IC50 values, demonstrates its effectiveness as a nonsulfhydryl angiotensin I converting enzyme inhibitor (Hajdu, Schmidt, Bomm, Hack, & Keller, 1984). Furthermore, the compound's interaction with ACE through a slow- and tight-binding mechanism further elucidates its chemical properties and mode of action (Bünning, 1984).
Scientific Research Applications
Cognitive Function Improvement: Hoe 065, a derivative of this compound, has been shown to improve cognitive function and prevent memory disruption induced by scopolamine (Hock et al., 1989).
Angiotensin Converting Enzyme Inhibition: Hoe 498 diacid, another derivative, is a potent inhibitor of the angiotensin converting enzyme (ACE) with significant implications for hypertension treatment (Bünning, 1984).
Antihypertensive Potency: Hoe 498 demonstrates strong antihypertensive properties and persistent inhibition of tissue converting enzyme activity, particularly in spontaneously hypertensive rats (Unger et al., 1984).
Use in Spectroscopy and Chromatography: SAMBO (8), a chiral auxiliary derived from this compound, is utilized in spectroscopy and chromatography applications (Martens & Lübben, 1990).
Pharmacokinetics and Biotransformation: Hoe 498's pharmacokinetic profile, including rapid absorption and biotransformation, has been extensively studied in rats, dogs, and humans (Eckert et al., 1984).
Synthesis of Highly Active ACE Inhibitor: The compound's synthesis process is significant for the production of effective ACE inhibitors (Teetz et al., 1985).
Chiral Auxiliary in Michael-Type Reactions: The enantiomerically pure bicyclic pyrrolidine derivative (1S,5S)-2, related to this compound, is used as an efficient chiral auxiliary in Michael-type reactions (Martens & Lübben, 1991).
Radioimmunoassay (RIA) for Pharmacokinetic Profiling: RIA has been used to investigate the pharmacokinetic profile of ramipril and its metabolite, related to this compound (Eckert et al., 1985).
Liquid Chromatographic Method Development: A method for determining the related substances of ramipril in Altace capsules, which relates to the compound, has been developed and validated (Hogan et al., 2000).
Pharmacodynamics and Tolerance: Hoe 498, as an angiotensin converting enzyme inhibitor, has been studied for its tolerance and pharmacodynamics in healthy volunteers (Witte et al., 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-UAEBTNLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529013 | |
Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3AS,6aS)-benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate | |
CAS RN |
1356382-68-7 | |
Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.